![molecular formula C13H7F3N2O B1429071 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1065607-70-6](/img/structure/B1429071.png)
3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile
Overview
Description
“3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with a molecular weight of 264.21 . Its IUPAC name is 3-phenoxy-5-(trifluoromethyl)picolinonitrile . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile”, have been studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” can be represented by the InChI code 1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” include a molecular weight of 264.21 . The compound is stored at room temperature .
Scientific Research Applications
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivative, such as 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile , has been found to exhibit higher fungicidal activity compared to chlorine and other derivatives. It is utilized in the synthesis of fluazinam, serving as a building block for condensation .
Pharmaceutical Applications
This compound is also used in pharmaceuticals, specifically mentioned in the context of ubrogepant, a medication used for acute migraine with or without visual disturbances .
Mechanism of Action
Target of Action
It is known that trifluoromethyl-substituted pyridine derivatives, to which this compound belongs, have been found to exhibit higher fungicidal activity than chlorine and other derivatives .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine (tfmp) derivatives, such as this compound, is known to contribute to their superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that fluazinam, a fungicide synthesized using a tfmp derivative, interferes with the biochemistry of respiration . This suggests that 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile may also affect similar biochemical pathways.
Result of Action
Given its potential fungicidal activity, it can be inferred that the compound may disrupt essential cellular processes in fungi, leading to their death .
Safety and Hazards
Future Directions
The future directions for “3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZMYGDKFGEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-5-(trifluoromethyl)picolinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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